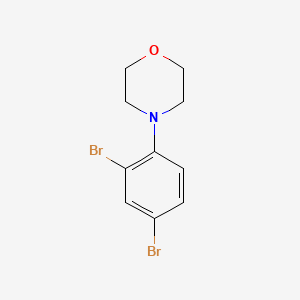
4-(2,4-Dibromophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dibromophenyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms. The presence of bromine atoms in the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dibromophenyl)morpholine typically involves the reaction of 2,4-dibromophenylamine with morpholine. This reaction can be carried out under various conditions, but a common method involves heating the reactants in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amine group of morpholine attacks the brominated phenyl ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dibromophenyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of debrominated phenylmorpholine.
Substitution: Formation of various substituted phenylmorpholines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,4-Dibromophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dibromophenyl)morpholine involves its interaction with specific molecular targets. The bromine atoms in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. The morpholine ring can also interact with proteins and enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenylmorpholine
- 2,4-Dibromophenylamine
- 4-(2,4-Dichlorophenyl)morpholine
Uniqueness
4-(2,4-Dibromophenyl)morpholine is unique due to the presence of two bromine atoms in the phenyl ring, which enhances its reactivity and potential applications. The combination of the morpholine ring and the dibromophenyl group provides a versatile scaffold for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
1208077-57-9 |
|---|---|
Fórmula molecular |
C10H11Br2NO |
Peso molecular |
321.01 g/mol |
Nombre IUPAC |
4-(2,4-dibromophenyl)morpholine |
InChI |
InChI=1S/C10H11Br2NO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 |
Clave InChI |
XOYXHSRNXIQVGT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


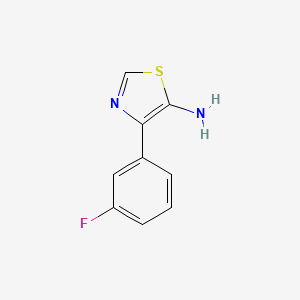
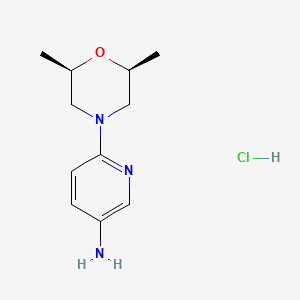

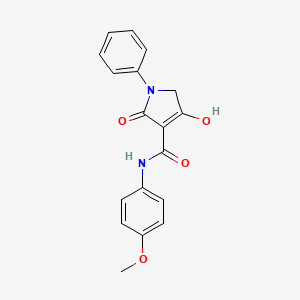
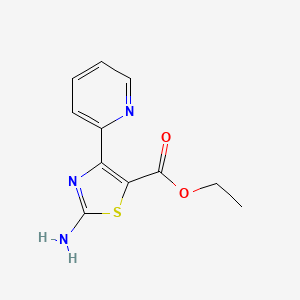
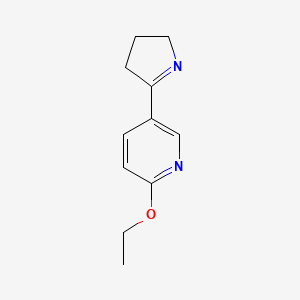

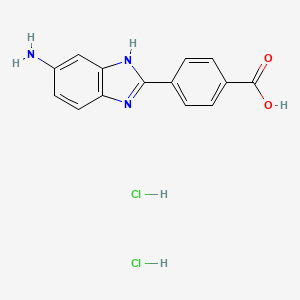
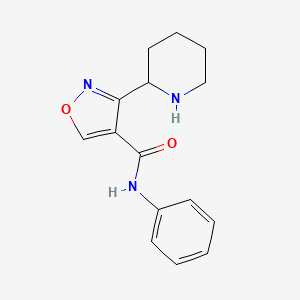
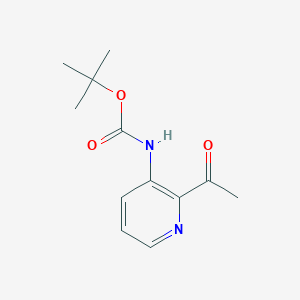
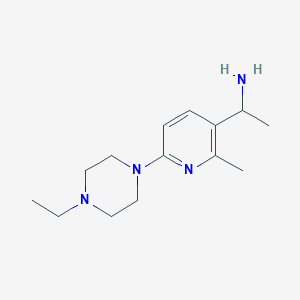
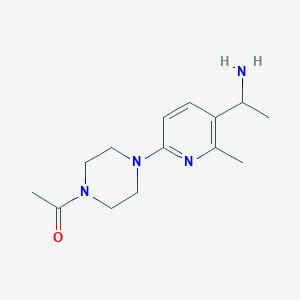
![2-Methyl-3-(methylthio)-4-(pyridin-2-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11809120.png)

